2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride
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Overview
Description
2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride typically involves the reaction of 2,3-dimethylpiperidine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the piperidine ring, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or platinum can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-Dimethyl-1-(3-oxopropyl)-4-oxopiperidine.
Reduction: Formation of 2,3-Dimethyl-1-(3-hydroxypropyl)-4-hydroxypiperidine.
Substitution: Formation of 2,3-Dimethyl-1-(3-chloropropyl)-4-oxopiperidine.
Scientific Research Applications
2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpiperidine: A precursor in the synthesis of 2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride.
4-Oxopiperidine: Shares the piperidine ring structure but lacks the hydroxypropyl and dimethyl substituents.
3-Hydroxypropylpiperidine: Contains the hydroxypropyl group but lacks the dimethyl and oxo groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxypropyl and oxo groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2,3-dimethylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-9(2)11(5-3-7-12)6-4-10(8)13;/h8-9,12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMCYDPNCQRSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CCCO)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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